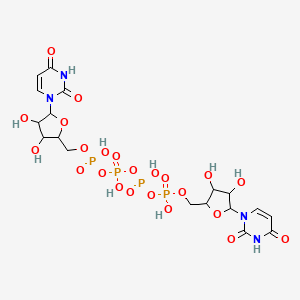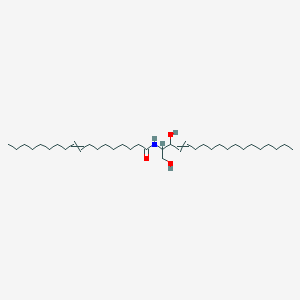
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its long-chain structure, which includes multiple hydroxyl groups and double bonds, making it a versatile molecule in both chemical and biological contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with a suitable amine under controlled conditions. The process often includes steps such as esterification, reduction, and amidation to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s physical and chemical properties.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating cellular processes and membrane dynamics.
Medicine: Research into its potential therapeutic effects includes studies on its role in modulating biological pathways and its use as a drug delivery agent.
Industry: It finds applications in the formulation of cosmetics, lubricants, and other specialty chemicals due to its amphiphilic nature.
作用机制
The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups and double bonds enable it to participate in hydrogen bonding and hydrophobic interactions, influencing various biological pathways. These interactions can modulate enzyme activity, alter membrane fluidity, and affect signal transduction processes.
相似化合物的比较
Similar Compounds
- N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide
- N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
Uniqueness
Compared to similar compounds, N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide stands out due to its specific chain length and the presence of double bonds, which confer unique physical and chemical properties. These features make it particularly suitable for applications requiring specific interactions with biological membranes and proteins.
属性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)octadec-9-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFSLMQLPNKVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)
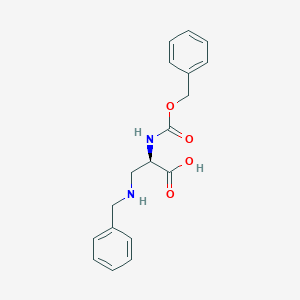

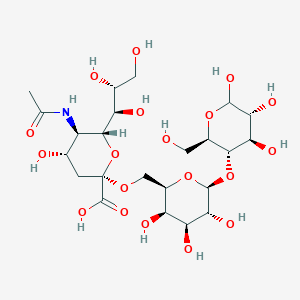
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)
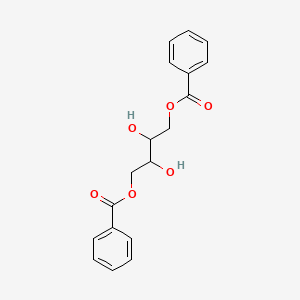
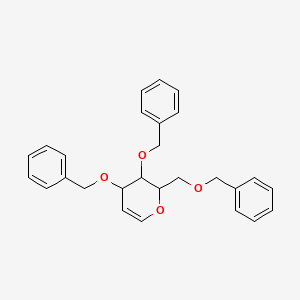
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
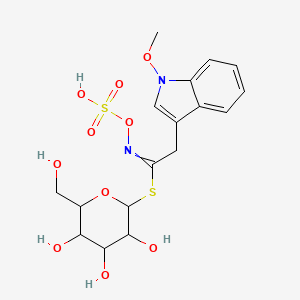
![sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide](/img/structure/B13391321.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

